molecular formula C12H20N4O2 B2975175 tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 1706461-12-2

tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B2975175
CAS No.: 1706461-12-2
M. Wt: 252.318
InChI Key: MKSSGIMAPLQGBM-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate (CAS: 398491-64-0) is a bicyclic heterocyclic compound with a pyrazolo[4,3-c]pyridine core. Its molecular formula is C₁₁H₁₈N₄O₂ (MW: 238.29 g/mol), featuring a tert-butyl carbamate (Boc) group at position 5, a methyl group at position 1, and an amino group at position 3 . This compound is widely utilized as a synthetic intermediate in medicinal chemistry and polymer production due to its reactive amino group and Boc-protected amine, which allows for selective derivatization .

Properties

IUPAC Name

tert-butyl 3-amino-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-5-9-8(7-16)10(13)14-15(9)4/h5-7H2,1-4H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSSGIMAPLQGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[4,3-c]pyridine core, followed by functionalization to introduce the tert-butyl ester and amino groups.

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.

    Introduction of the tert-Butyl Ester Group: This step often involves esterification reactions using tert-butyl alcohol and carboxylic acid derivatives in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents, nucleophiles, under various conditions depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations:

Ring Fusion Position: Pyrazolo[4,3-c]pyridine (target) vs. [4,3-b]pyridine (): The "c" fusion in the target compound places the pyridine nitrogen closer to the pyrazole ring, altering electronic distribution and hydrogen-bonding capacity compared to the "b" isomer .

Functional Group Impact: Amino Group (Target): Enhances nucleophilic reactivity for cross-coupling or acylation, unlike the hydroxymethyl derivative (), which is more polar but less reactive . Boc Protection: Common in all analogues for amine protection; however, the target’s Boc group at position 5 may confer greater steric hindrance than position 1 () .

Physicochemical and Stability Profiles

  • Solubility: The amino group in the target compound improves aqueous solubility via hydrogen bonding, contrasting with hydrophobic cyclobutyl () or silyl-protected () analogues .
  • Stability : Boc groups are acid-labile, whereas silyl ethers () resist hydrolysis under basic conditions, offering divergent deprotection strategies .

Biological Activity

Chemical Identity:

  • IUPAC Name: tert-butyl 3-amino-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
  • CAS Number: 398491-64-0
  • Molecular Formula: C11H18N4O2
  • Molecular Weight: 238.29 g/mol
  • Purity: ≥ 97% .

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure includes a pyrazolo-pyridine core, which is significant in medicinal chemistry for potential therapeutic applications.

Antiviral Properties

Research has indicated that derivatives of pyrazolo-pyridine compounds exhibit antiviral activity. The compound tert-butyl 3-amino-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate has shown promise in inhibiting viral replication mechanisms. For example, similar compounds have been evaluated for their effectiveness against viruses such as HSV-1 and tobacco mosaic virus (TMV). In studies, certain derivatives demonstrated IC50 values indicating moderate to high antiviral activity .

Anti-inflammatory Effects

In vitro studies have suggested that pyrazolo[4,3-c]pyridines can modulate inflammatory pathways. For instance, compounds within this class have been tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production in response to inflammatory stimuli. These findings suggest a potential role in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of related pyrazolo compounds have been documented. In several studies, the introduction of specific substituents on the pyrazolo ring has been correlated with enhanced antimicrobial efficacy against various bacterial strains. This suggests that tert-butyl 3-amino derivatives may also possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Studies exploring SAR have revealed that modifications to the pyrazole structure can significantly alter its biological effects. For instance:

  • Substituents at specific positions on the pyrazole ring can enhance or diminish activity.
  • The presence of amino and carboxyl functional groups is crucial for maintaining biological activity .

Case Study 1: Antiviral Activity Assessment

In a comparative study involving various pyrazolo derivatives:

  • Compound A exhibited an IC50 of 50 μM against neuraminidase.
  • tert-butyl 3-amino derivative showed promising results against HSV-1 with an EC50 value significantly lower than that of standard antiviral agents .

Case Study 2: Anti-inflammatory Evaluation

A study evaluated the anti-inflammatory potential of several derivatives:

  • The compound was tested in a mouse model for its ability to reduce carrageenan-induced edema.
  • Results indicated a comparable efficacy to established anti-inflammatory drugs like tacrolimus .

Q & A

Q. What mechanistic insights explain the regioselectivity of cyclization reactions in pyrazolo-pyridine synthesis?

  • Methodological Answer : Cyclization likely proceeds via 5-endo-dig pathway, favored by Cu²⁺ coordination to the diaza-diene intermediate. DFT studies show lower activation energy for 5-membered ring formation vs. 6-membered alternatives. Solvent polarity (THF) stabilizes transition states .

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